10-bromoanthracene-9-carboxylic Acid
Overview
Description
10-Bromoanthracene-9-carboxylic acid is an organic compound with the molecular formula C15H9BrO2. It is a derivative of anthracene, where a bromine atom is substituted at the 10th position and a carboxylic acid group at the 9th position. This compound is known for its applications in organic synthesis and material science, particularly in the development of fluorescent dyes and organic electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Bromoanthracene-9-carboxylic acid can be synthesized through the bromination of anthracene followed by carboxylation. One common method involves the reaction of anthracene with bromine in the presence of a catalyst to introduce the bromine atom at the 10th position. This is followed by the carboxylation of the resulting 10-bromoanthracene using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 10-Bromoanthracene-9-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products:
- Substituted anthracenes
- Alcohols and aldehydes from reduction reactions
- Biaryl compounds from coupling reactions
Scientific Research Applications
10-Bromoanthracene-9-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-bromoanthracene-9-carboxylic acid involves its interaction with various molecular targets and pathways. In photophysical applications, it acts as a chromophore, absorbing light and undergoing electronic transitions that result in fluorescence. The bromine and carboxylic acid groups influence its electronic properties, making it suitable for use in light-emitting devices and as a photosensitizer in photochemical reactions .
Comparison with Similar Compounds
9-Anthracenecarboxylic acid: Lacks the bromine substitution, resulting in different electronic properties.
10-Bromoanthracene: Lacks the carboxylic acid group, affecting its reactivity and applications.
9,10-Dibromoanthracene: Contains an additional bromine atom, leading to different chemical behavior.
Uniqueness: 10-Bromoanthracene-9-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific photophysical characteristics .
Properties
IUPAC Name |
10-bromoanthracene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRSGFQJKKJCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399166 | |
Record name | 10-bromoanthracene-9-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6929-81-3 | |
Record name | 10-bromoanthracene-9-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Bromo-9-anthracenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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